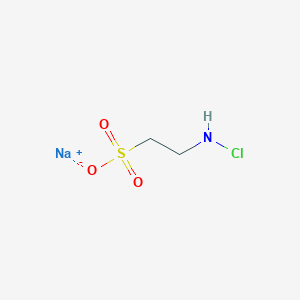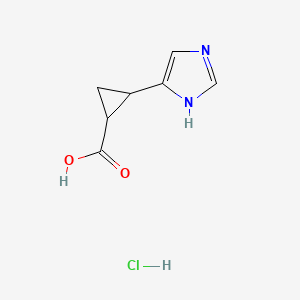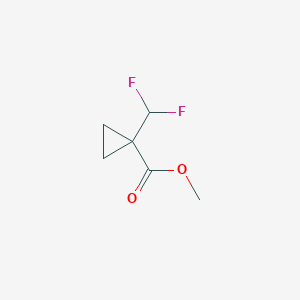![molecular formula C18H13N3O2 B12080399 N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is an organic compound with the molecular formula C18H13N3O2. This compound features a benzofuran ring fused with a pyrazole ring and a benzamide group, making it a complex and intriguing molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Benzamide Group Addition: The final step involves the coupling of the benzofuran-pyrazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted benzofuran and pyrazole derivatives depending on the reagents used.
科学的研究の応用
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzofuran and pyrazole rings can interact with various biomolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- N-[2-(1H-Benzimidazol-2-yl)benzofuran-3-yl]benzamide
- N-[2-(1H-Indol-3-yl)benzofuran-3-yl]benzamide
- N-[2-(1H-Pyrrol-3-yl)benzofuran-3-yl]benzamide
Uniqueness
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C18H13N3O2/c22-18(12-6-2-1-3-7-12)20-16-13-8-4-5-9-15(13)23-17(16)14-10-11-19-21-14/h1-11H,(H,19,21)(H,20,22) |
InChIキー |
OHBLEJHMBJTKFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




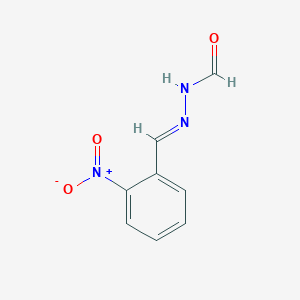
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
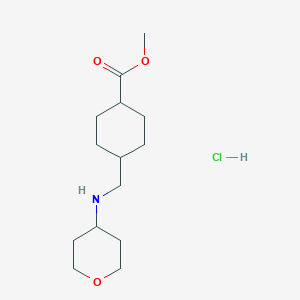


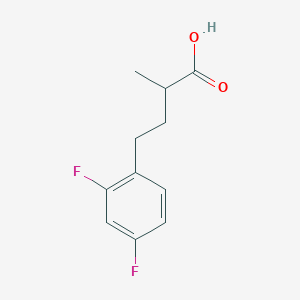
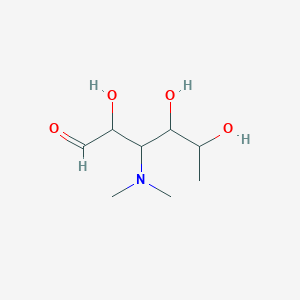

![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
